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Compound of Interest

Compound Name: QCC374

Cat. No.: B610377

QCC374 Clinical Trial: Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with detailed information regarding the early termination of the Novartis QCC374
clinical trial for pulmonary arterial hypertension (PAH).

Frequently Asked Questions (FAQSs)

Q1: Why was the QCC374 clinical trial terminated early?
Al: The early termination of the QCC374 clinical trial was a strategic decision made by
Novartis due to changes in the company's overall strategy.[1][2] It is important to note that the

termination was not a result of any safety concerns regarding the investigational drug,
QCC374.[1][2]

Q2: Were there any safety issues observed with QCC374 before the trial was stopped?

A2: No, the decision to halt the trial was not based on safety issues.[1] A review of the safety
data from the completed portion of the study (Part 1) indicated that QCC374 was safe for the
participants.[1] No new safety concerns were identified during the trial.[2]

Q3: What was the intended purpose of the QCC374 clinical trial?

A3: The primary goal of the clinical trial was to assess the safety, tolerability, pharmacokinetics,
and efficacy of QCC374 in adult patients with pulmonary arterial hypertension (PAH).[1][3] The
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study aimed to determine if QCC374 could effectively reduce pulmonary vascular resistance.[3]
Q4: What was the mechanism of action for QCC374?

A4: QCC374 is a prostacyclin, a class of drugs used in the treatment of PAH.[3] Prostacyclins
are potent vasodilators that work by binding to the prostacyclin receptor (IP receptor) on
vascular endothelial cells. This binding initiates a signaling cascade that leads to increased
intracellular cyclic adenosine monophosphate (CAMP), resulting in the relaxation of smooth
muscle, vasodilation of the pulmonary arteries, and inhibition of platelet aggregation.[4][5]

Troubleshooting Guide for Experimental Data
Interpretation

Issue: Inconclusive Efficacy Data

o Explanation: Due to the early termination, only Part 1 of the two-part study was completed.[1]
[2] This resulted in a small sample size, which was insufficient to draw statistically significant
conclusions about the efficacy of QCC374 in treating PAH.

 Recommendation: When reviewing the available data, focus on the safety and tolerability
outcomes from Part 1. Any efficacy data should be considered preliminary and interpreted
with caution due to the limited number of participants. An extension study
(CQCC374X2201E1) was initiated to gather more long-term safety and tolerability data for
patients who had completed the initial trial.[6][7]

Issue: Understanding the Patient Population

o Explanation: The trial enrolled adult patients (18 years and older) with symptomatic PAH.[1]
Part 1 of the study included 8 participants, with 6 receiving QCC374 and 2 receiving a
placebo.[3]

 Recommendation: For detailed inclusion and exclusion criteria, refer to the official clinical
trial documentation under the identifier NCT02927366.[3] This will provide a comprehensive
understanding of the patient cohort and aid in comparing the results to other studies.

Data Presentation
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Table 1: QCC374 Clinical Trial (CQCC374X2201) Part 1 Details

Parameter

Description

Trial Phase

Phase 2[1]

Study Design

Randomized, parallel-group, placebo-controlled,

subject and investigator blinded[1][3]

Number of Participants

8 (6 active, 2 placebo)[3]

Indication

Pulmonary Arterial Hypertension (PAH)[1]

Intervention

QCC374 administered via a dry powder
inhaler[1]

Primary Objective

To assess the efficacy of 16 weeks of QCC374

administration[1]

Secondary Objectives

To evaluate safety, tolerability,

pharmacokinetics, and preliminary efficacy[1]

Table 2: Dosing Regimen in Part 1

Time Period

Dosage

Days 1-3

0.03 mg twice daily (bid)[1]

Day 4 onwards

Increased to 0.06 mg bid[1]

Day 7-14

Increased to 0.12 mg bid[1]

Table 3: Reported Adverse Events in the Extension Study (CQCC374X2201E1)

Adverse Event

Frequency

Headache

Most Common[2]

Common Cold

Most Common([2]

Worsening PAH

1 participant (Serious Adverse Event)[2]
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Experimental Protocols

Core Study (CQCC374X2201) Methodology

The study was designed as a non-confirmatory, randomized, placebo-controlled, and double-
blind trial.[1] It was intended to have two parts, but only Part 1 was completed.[1]

e Screening Period: Up to 28 days, during which no study medication was administered.[1]
« Titration Period: A 2-week period where the dose of QCC374 was gradually increased.[1]
o Subjects started with 0.03 mg twice daily for the first 3 days.[1]
o The dose was then increased to 0.06 mg twice daily on day 4.[1]
o Finally, the dose was increased to 0.12 mg twice daily from day 7 to 14.[1]

o Stable Dose Period: A 14-week period where participants continued on the highest tolerated
dose.[1]

o Safety Follow-up: A 28-day follow-up period after the treatment ended.[1]
Long-Term Extension Study (CQCC374X2201E1)

This was a long-term, open-label, multicenter extension study to evaluate the safety and
tolerability of QCC374.[6][7]

o Arm 1: Participants who received QCC374 in the core study continued at the same dose.[6]

e Arm 2: Participants who received a placebo in the core study were started on QCC374 and
their dose was titrated up.[6]

Visualizations
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Caption: Prostacyclin Signaling Pathway in PAH.
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Caption: QCC374 Clinical Trial and Extension Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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